molecular formula C13H24N2O3 B7541991 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one

Cat. No. B7541991
M. Wt: 256.34 g/mol
InChI Key: UXASCNURXBIAFX-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is also known as HEPP and has been extensively studied for its biological properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of HEPP is not yet fully understood. However, it has been suggested that HEPP may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. HEPP may also modulate various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
HEPP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer development and progression. HEPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, HEPP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. HEPP is also soluble in various solvents, making it easy to prepare solutions for experiments. However, HEPP has several limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of HEPP. Further studies are needed to fully understand the mechanism of action of HEPP and its potential therapeutic benefits. Additionally, the development of novel derivatives of HEPP may lead to the discovery of more potent anticancer agents. Furthermore, the development of drug delivery systems for HEPP may improve its bioavailability and reduce potential toxicity.

Synthesis Methods

The synthesis of HEPP involves the reaction of 1-(4-bromobenzyl)piperazine with 2-oxo-tetrahydrofuran-3-yl acetate in the presence of a base, followed by the addition of sodium borohydride to reduce the resulting intermediate to HEPP. The synthesis of HEPP has been optimized to obtain high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

HEPP has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. HEPP has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c16-10-9-14-5-7-15(8-6-14)13(17)4-3-12-2-1-11-18-12/h12,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXASCNURXBIAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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